molecular formula C8H13NO2 B2408083 Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate CAS No. 1891262-24-0

Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate

Cat. No. B2408083
CAS RN: 1891262-24-0
M. Wt: 155.197
InChI Key: GJIWSGYLAKPXMQ-UHFFFAOYSA-N
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Description

“Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate” is a chemical compound that is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, one key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . Another approach involves a photocatalytic cycloaddition reaction that provides unified access to bicyclo [2.1.1]hexanes with 11 distinct substitution patterns .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a 2-azabicyclo [2.1.1]hexane core , which is a common feature in many bioactive compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are intricate and require precise control. For example, the synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .

Future Directions

The future directions for the research and development of “Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate” and related compounds are promising. The synthesis of bridge-functionalised species opens up many new opportunities for molecular design . Furthermore, the wide array of interesting biological activities associated with these compounds makes them attractive targets for pharmaceutical drug design .

properties

IUPAC Name

methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)4-8-2-6(3-8)5-9-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIWSGYLAKPXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC12CC(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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